Cas no 19781-52-3 (4-Penten-2-ol,2,3-dimethyl-)

4-Penten-2-ol, 2,3-dimethyl- is a branched unsaturated alcohol with the molecular formula C7H14O. Its structure features a pentenyl backbone with hydroxyl and methyl substituents, imparting reactivity suitable for synthetic applications. The compound's unsaturated bond allows for further functionalization, while the hydroxyl group enables participation in condensation or esterification reactions. Its branched alkyl chain may influence solubility and steric effects in reaction pathways. This alcohol is typically utilized as an intermediate in organic synthesis, particularly in the production of fragrances, pharmaceuticals, or specialty chemicals. Proper handling is advised due to potential flammability and reactivity under specific conditions. Storage under inert atmosphere is recommended to maintain stability.
4-Penten-2-ol,2,3-dimethyl- structure
4-Penten-2-ol,2,3-dimethyl- structure
Product Name:4-Penten-2-ol,2,3-dimethyl-
CAS No:19781-52-3
MF:C7H14O
MW:114.185462474823
MDL:MFCD00021805
CID:164174
PubChem ID:260379
Update Time:2025-05-25

4-Penten-2-ol,2,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Penten-2-ol,2,3-dimethyl-
    • 2,3-DIMETHYL-4-PENTEN-2-OL
    • 2,2-dimethyl-4-penten-2-ol
    • 2,3-dimethyl-pent-4-en-2-ol
    • (3E)-2,3-Dimethyl-3-penten-2-ol
    • 2,3-dimethylpent-4-en-2-ol
    • 4-Penten-2-ol, 2,3-dimethyl-
    • DTXSID60941687
    • AKOS006275066
    • NSC91499
    • SCHEMBL11648187
    • FT-0694438
    • NSC-91499
    • 19781-52-3
    • 19851-60-6
    • MDL: MFCD00021805
    • Inchi: 1S/C7H14O/c1-5-6(2)7(3,4)8/h5-6,8H,1H2,2-4H3
    • InChI Key: UXQHFIZCRSFVOJ-UHFFFAOYSA-N
    • SMILES: OC(C)(C)C(C=C)C

Computed Properties

  • Exact Mass: 114.10400
  • Monoisotopic Mass: 114.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 84.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.832
  • Boiling Point: 142.8°Cat760mmHg
  • Flash Point: 49.9°C
  • Refractive Index: 1.444
  • PSA: 20.23000
  • LogP: 1.57940

4-Penten-2-ol,2,3-dimethyl- Customs Data

  • HS CODE:2905290000
  • Customs Data:

    China Customs Code:

    2905290000

    Overview:

    2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Penten-2-ol,2,3-dimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
K73789-10g
2,3-DIMETHYL-4-PENTEN-2-OL
19781-52-3 95%
10g
$985 2024-06-09
eNovation Chemicals LLC
K73789-10g
2,3-DIMETHYL-4-PENTEN-2-OL
19781-52-3 95%
10g
$985 2025-02-21
eNovation Chemicals LLC
K73789-10g
2,3-DIMETHYL-4-PENTEN-2-OL
19781-52-3 95%
10g
$985 2025-03-03
eNovation Chemicals LLC
K73789-10g
2,3-DIMETHYL-4-PENTEN-2-OL
19781-52-3 95%
10g
$985 2025-03-03

Additional information on 4-Penten-2-ol,2,3-dimethyl-

Recent Advances in the Study of 4-Penten-2-ol,2,3-dimethyl- (CAS: 19781-52-3) in Chemical Biology and Pharmaceutical Research

The compound 4-Penten-2-ol,2,3-dimethyl- (CAS: 19781-52-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This brief aims to summarize the latest findings and advancements related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of 4-Penten-2-ol,2,3-dimethyl- as a versatile intermediate in organic synthesis. Its unsaturated pentenyl backbone and dimethyl substitution at the 2 and 3 positions make it a valuable building block for the construction of more complex molecules. Researchers have explored its use in the synthesis of bioactive compounds, including potential anticancer and antimicrobial agents. The compound's reactivity has been leveraged in various catalytic processes, such as palladium-catalyzed cross-coupling reactions, to yield structurally diverse derivatives with enhanced pharmacological properties.

In the context of biological activity, preliminary investigations have demonstrated that 4-Penten-2-ol,2,3-dimethyl- exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of anti-inflammatory drugs. Additionally, its lipophilic nature and ability to penetrate cell membranes have made it a candidate for drug delivery systems, particularly in the formulation of prodrugs designed to improve bioavailability and target specificity.

One of the most promising areas of research involves the compound's application in the synthesis of chiral molecules. The presence of stereocenters in 4-Penten-2-ol,2,3-dimethyl- allows for the generation of enantiomerically pure derivatives, which are crucial in the development of drugs with reduced side effects and improved efficacy. Recent advancements in asymmetric synthesis techniques have enabled the efficient production of these derivatives, opening new avenues for the design of novel therapeutics.

Despite these promising developments, challenges remain in the large-scale production and optimization of 4-Penten-2-ol,2,3-dimethyl- for pharmaceutical applications. Issues such as yield, purity, and scalability need to be addressed to facilitate its transition from laboratory research to clinical use. Future studies are expected to focus on refining synthetic methodologies and exploring its interactions with biological targets in greater detail.

In conclusion, 4-Penten-2-ol,2,3-dimethyl- (CAS: 19781-52-3) represents a compound of significant interest in chemical biology and pharmaceutical research. Its structural versatility, biological activity, and potential therapeutic applications make it a valuable subject for ongoing and future investigations. Continued research in this area is likely to yield innovative solutions for drug development and other biomedical applications.

Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.